Chemical structure and properties of 3-(3-morpholinopropoxy)phenylboronic acid
Chemical structure and properties of 3-(3-morpholinopropoxy)phenylboronic acid
An In-depth Technical Guide to 3-(3-Morpholinopropoxy)phenylboronic Acid
Abstract
This technical guide provides a comprehensive overview of 3-(3-morpholinopropoxy)phenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and synthesis. The guide will further explore its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions, and elucidate the critical role of its constituent functional groups in the context of drug discovery and development. Detailed experimental protocols, safety considerations, and characterization data are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization.
Introduction
3-(3-Morpholinopropoxy)phenylboronic acid is a bifunctional organic compound that has garnered significant interest as a versatile reagent in synthetic chemistry. Its structure uniquely combines a phenylboronic acid moiety, a cornerstone of carbon-carbon bond formation, with a morpholinopropoxy side chain. The boronic acid group is a key participant in a multitude of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The morpholine heterocycle is recognized as a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[3][4][5] This guide will dissect the individual contributions of these functionalities and provide a holistic understanding of the compound's utility.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is paramount for its successful application in research and development.
Chemical Structure and Identifiers
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IUPAC Name: (3-(3-morpholinopropoxy)phenyl)boronic acid
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CAS Number: 1003028-41-8[6]
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Molecular Formula: C₁₃H₂₀BNO₄
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Molecular Weight: 265.11 g/mol
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Canonical SMILES: C1COCCN1CCCOC2=CC=CC(=C2)B(O)O
Physicochemical Data
The physical properties of 3-(3-morpholinopropoxy)phenylboronic acid are summarized in the table below. These properties are crucial for determining appropriate solvents for reactions and purification, as well as for understanding its behavior in different experimental conditions.
| Property | Value | Source |
| Physical Appearance | White to off-white solid | General knowledge for arylboronic acids |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and alcohols.[7][8] Limited solubility in nonpolar solvents. | Inferred from structural components |
| Stability | Stable under standard conditions. Sensitive to air and moisture, which can lead to dehydration and the formation of boroxines (trimeric anhydrides).[8][9][10] | General knowledge for arylboronic acids |
Synthesis and Purification
The synthesis of 3-(3-morpholinopropoxy)phenylboronic acid is typically achieved through a multi-step process. A representative synthetic route is outlined below, which leverages common and robust chemical transformations.
Representative Synthetic Pathway
A common approach involves the nucleophilic substitution of a suitably protected bromophenol with 3-morpholinopropan-1-ol, followed by a Miyaura borylation reaction. The choice of protecting group for the phenol and the specific conditions for the borylation are critical for achieving high yields and purity.
Detailed Experimental Protocol: Synthesis via Miyaura Borylation
This protocol describes a common method for synthesizing arylboronic acids from aryl halides.
Step 1: Etherification
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To a solution of 3-bromophenol in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate.
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Add 4-(3-chloropropyl)morpholine and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide).
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Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC or LC-MS).
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After cooling, perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(3-(3-bromophenoxy)propyl)morpholine.
Step 2: Miyaura Borylation
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In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 4-(3-(3-bromophenoxy)propyl)morpholine, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst such as Pd(dppf)Cl₂, and a base like potassium acetate.
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Add a dry, degassed solvent such as dioxane or DMF.
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Heat the mixture at 80-100 °C for several hours, monitoring the reaction progress by GC-MS or LC-MS.
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Upon completion, cool the reaction to room temperature and perform an aqueous workup.
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Extract the pinacol ester intermediate into an organic solvent.
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Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis of the Pinacol Ester
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Dissolve the purified pinacol ester in a mixture of a suitable organic solvent (e.g., THF or acetone) and an aqueous acid solution (e.g., HCl).
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Stir the mixture at room temperature until the deprotection is complete.
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Remove the organic solvent under reduced pressure.
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The desired 3-(3-morpholinopropoxy)phenylboronic acid may precipitate from the aqueous solution or can be extracted.
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Wash the final product with a non-polar solvent like hexanes and dry under vacuum.
Caption: A generalized workflow for the synthesis of 3-(3-morpholinopropoxy)phenylboronic acid.
Chemical Reactivity and Applications in Drug Discovery
The utility of 3-(3-morpholinopropoxy)phenylboronic acid stems from the distinct reactivity of its two key functional domains: the phenylboronic acid and the morpholinopropoxy tail.
The Phenylboronic Acid Moiety: A Gateway to C-C Bond Formation
The boronic acid functional group is a versatile handle for constructing complex molecular architectures.
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Suzuki-Miyaura Cross-Coupling: This is arguably the most important reaction of arylboronic acids.[1][10] It involves the palladium-catalyzed reaction between the boronic acid and an organic halide or triflate to form a new carbon-carbon bond.[1][11] This reaction is a cornerstone of modern drug discovery, enabling the efficient synthesis of biaryl and other complex scaffolds found in many pharmaceuticals.[12]
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The base plays a crucial role in activating the boronic acid for the transmetalation step.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Other Reactions: Phenylboronic acids can also participate in other important transformations, including Chan-Lam coupling (C-N and C-O bond formation) and as protecting groups for diols.[8][10]
The Morpholinopropoxy Tail: A Tool for Optimizing Pharmacokinetics
The morpholine ring is a highly valued structural motif in medicinal chemistry for several reasons:[3][4]
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Improved Aqueous Solubility: The morpholine group, with its nitrogen and oxygen atoms, can engage in hydrogen bonding with water, which often enhances the aqueous solubility of the parent molecule.[3][5][14] This is a critical parameter for drug absorption and distribution.
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Favorable Pharmacokinetic Profile: The incorporation of a morpholine moiety can lead to improved metabolic stability and desirable pharmacokinetic (PK) properties.[4][14][15] It can help modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
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Receptor Interactions: The morpholine ring can act as a key binding element, fitting into receptor pockets and contributing to the overall potency and selectivity of a drug candidate.[3][4]
The propoxy linker provides conformational flexibility, allowing the morpholine group to adopt an optimal orientation for interacting with biological targets.
Analytical Characterization
Confirming the identity and purity of 3-(3-morpholinopropoxy)phenylboronic acid is essential. Standard analytical techniques are employed for this purpose.
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the protons of the propoxy chain, and the protons of the morpholine ring. The integration of these signals should correspond to the number of protons in each environment.
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Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used to determine the molecular weight of the compound, confirming its elemental composition.
Expected ¹H NMR Signals
The following table provides a general guide to the expected chemical shifts for the protons in 3-(3-morpholinopropoxy)phenylboronic acid in a solvent like DMSO-d₆.[16][17]
| Protons | Approximate Chemical Shift (ppm) | Multiplicity |
| Aromatic (Ar-H) | 7.0 - 7.6 | m |
| Ar-O-CH ₂ | ~4.0 | t |
| -CH₂-CH ₂-CH₂- | ~2.0 | p |
| -CH₂-N-CH ₂- | ~2.4 | t |
| Morpholine (-O-CH ₂-) | ~3.6 | t |
| Morpholine (-N-CH ₂-) | ~2.4 | t |
| Boronic acid (-B(OH )₂) | Broad singlet, variable | s |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. m = multiplet, t = triplet, p = pentet, s = singlet.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of boronic acids.
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Handling: 3-(3-Morpholinopropoxy)phenylboronic acid should be handled in a well-ventilated area, preferably in a fume hood.[9] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Boronic acids are susceptible to degradation in the presence of air and moisture.[9] They should be stored in tightly sealed containers in a cool, dry, and dark place.[9][18] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[18]
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Safety: While generally stable, boronic acids can cause skin and eye irritation.[19] Always consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
3-(3-Morpholinopropoxy)phenylboronic acid is a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique structure, combining the reactive boronic acid functionality with the pharmacokinetically favorable morpholine moiety, makes it an attractive starting material for the synthesis of a wide range of biologically active compounds. A thorough understanding of its properties, synthesis, reactivity, and handling is essential for its effective application in the laboratory.
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